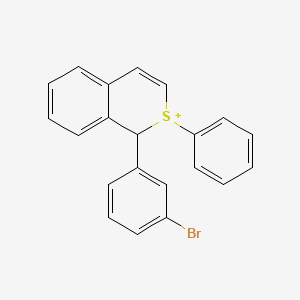
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium is a synthetic organic compound that belongs to the class of isothiochromenium salts This compound is characterized by the presence of a bromophenyl group and a phenyl group attached to an isothiochromenium core
Preparation Methods
The synthesis of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Cyclization: Formation of the isothiochromenium core through cyclization reactions, often involving sulfur-containing reagents.
Phenylation: Introduction of the phenyl group via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving abnormal cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by:
Binding to specific enzymes or receptors: This can modulate their activity and influence cellular processes.
Interfering with DNA or RNA synthesis: This can inhibit cell proliferation and induce cell death.
Modulating signaling pathways: The compound may affect pathways involved in cell growth, apoptosis, and stress responses.
Comparison with Similar Compounds
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium can be compared with other similar compounds, such as:
1-(3-bromophenyl)pyrrolidine: This compound also contains a bromophenyl group but has a pyrrolidine core instead of an isothiochromenium core.
1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound has a similar bromophenyl group but differs in its core structure and additional substituents.
The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.
Properties
CAS No. |
55092-30-3 |
|---|---|
Molecular Formula |
C21H16BrS+ |
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-(3-bromophenyl)-2-phenyl-1H-isothiochromen-2-ium |
InChI |
InChI=1S/C21H16BrS/c22-18-9-6-8-17(15-18)21-20-12-5-4-7-16(20)13-14-23(21)19-10-2-1-3-11-19/h1-15,21H/q+1 |
InChI Key |
QHMSNKYRSCOTFT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br |
Canonical SMILES |
C1=CC=C(C=C1)[S+]2C=CC3=CC=CC=C3C2C4=CC(=CC=C4)Br |
Synonyms |
2 alpha-bromoacetoxyprogesterone 2-bromoacetoxyprogesterone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















